molecular formula C19H24N8O3 B5742143 4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B5742143
M. Wt: 412.4 g/mol
InChI Key: NGCUIHSSBDGQCS-OEAKJJBVSA-N
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Description

4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring, morpholine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine typically involves multi-step organic reactionsThe final step involves the formation of the Schiff base by reacting the triazine derivative with 3-nitrobenzaldehyde under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-morpholin-4-yl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
  • 4-morpholin-4-yl-N-[(E)-1-(2-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

Uniqueness

The unique combination of the triazine ring, morpholine, and pyrrolidine moieties in 4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O3/c1-14(15-5-4-6-16(13-15)27(28)29)23-24-17-20-18(25-7-2-3-8-25)22-19(21-17)26-9-11-30-12-10-26/h4-6,13H,2-3,7-12H2,1H3,(H,20,21,22,24)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCUIHSSBDGQCS-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCCC3)/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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